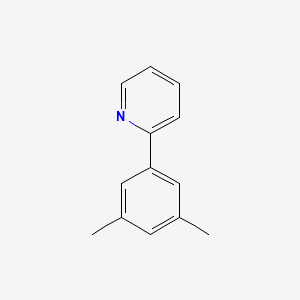

2-(3,5-Dimethylphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGDOTIDCKHYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,5-Dimethylphenyl)pyridine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dimethylphenyl)pyridine, a member of the diverse 2-arylpyridine family, is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. The pyridine scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-malarial, and neuroprotective properties.[1][2] This guide provides a comprehensive overview of the chemical properties, structural features, and a detailed synthesis protocol for this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel organic materials.

Molecular and Structural Properties

This compound is characterized by a pyridine ring substituted at the 2-position with a 3,5-dimethylphenyl group. This substitution pattern influences the molecule's electronic properties, conformation, and potential for intermolecular interactions.

Core Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 1101187-10-3 | PubChem[3] |

| Molecular Formula | C₁₃H₁₃N | PubChem[3] |

| Molecular Weight | 183.25 g/mol | PubChem[3] |

| Canonical SMILES | CC1=CC(=CC(=C1)C2=CC=CC=N2)C | PubChem[3] |

| InChI | InChI=1S/C13H13N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14-13/h3-9H,1-2H3 | PubChem[3] |

| InChIKey | TYGDOTIDCKHYET-UHFFFAOYSA-N | PubChem[3] |

Structural Diagram

Physicochemical and Spectroscopic Data

While experimental data for this compound is not extensively published, the following computed and extrapolated properties provide a useful profile.

Physical Properties (Predicted)

| Property | Value | Notes |

| Boiling Point | 351.5 ± 21.0 °C | Predicted for a related, larger derivative.[4] |

| Density | 0.961 ± 0.06 g/cm³ | Predicted for a related derivative.[4] |

| XLogP3-AA | 3.4 | A measure of lipophilicity.[3] |

| Solubility | Miscible with many organic solvents. | Based on the general solubility of pyridine and its derivatives.[5] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the dimethylphenyl rings. The pyridine protons will appear in the aromatic region, typically between δ 7.0 and 8.7 ppm. The protons of the dimethylphenyl ring will also be in the aromatic region, with the methyl protons appearing as a singlet further upfield, likely around δ 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbons of the aromatic rings will resonate in the δ 120-160 ppm range. The methyl carbons will appear at a much higher field, typically around δ 20-25 ppm.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.25 g/mol ). Fragmentation patterns would likely involve the cleavage of the bond between the two rings.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic systems.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a pyridine-based electrophile with an arylboronic acid or its ester derivative.[7][8]

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

Sources

- 1. US20250042899A1 - Process to make glp1 ra and intermediates therefor - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3,5-dimethylphenyl)-6-(1-ethylpropyl)-pyridine CAS#: 1079883-81-0 [m.chemicalbook.com]

- 5. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 6. rsc.org [rsc.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways for Novel 2-Arylpyridine Derivatives: From Classical Couplings to Modern C-H Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-arylpyridine motif is a cornerstone in modern chemistry, serving as a critical structural unit in a vast array of pharmaceuticals, functional materials, and organometallic complexes.[1][2] Its prevalence in drug discovery is particularly notable, with applications ranging from antiproliferative agents targeting tubulin to ligands for α-adrenoceptors.[3][4][5] Furthermore, these derivatives are essential in materials science, forming the basis for highly phosphorescent complexes used in Organic Light-Emitting Diodes (OLEDs), and as versatile ligands in catalysis.[1][2][6]

The escalating demand for structurally diverse 2-arylpyridines has catalyzed the evolution of sophisticated synthetic methodologies. While classical transition-metal-catalyzed cross-coupling reactions remain foundational, the field is rapidly advancing toward more efficient and atom-economical strategies like direct C-H bond arylation. This guide provides a comprehensive overview of the principal synthetic pathways, detailing the underlying mechanisms, practical applications, and step-by-step protocols to empower researchers in their selection of the optimal synthetic route.

Part 1: Foundational Strategies: Transition-Metal-Catalyzed Cross-Coupling

Cross-coupling reactions represent the most established and widely utilized approach for constructing the C-C bond between an aryl group and a pyridine ring. These methods typically involve the reaction of a pre-functionalized pyridine (e.g., a 2-halopyridine) with an organometallic aryl species, catalyzed by a transition metal, most commonly palladium.[7]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most popular cross-coupling method due to the operational simplicity, mild reaction conditions, and the commercial availability and stability of its key reagents, boronic acids and their esters.[7][8][9] The reaction exhibits broad functional group tolerance, making it a workhorse in complex molecule synthesis.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the 2-halopyridine. This is followed by transmetalation with the arylboron species, a step facilitated by a base. The cycle concludes with reductive elimination, which forms the desired 2-arylpyridine and regenerates the active Pd(0) catalyst.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)pyridine [8][10]

-

Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 2-bromopyridine (1.0 mmol, 1 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a mixture of degassed solvents, for example, dioxane and water (4:1 ratio, 5 mL).

-

Reaction Execution: Seal the tube and heat the mixture at 90-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-arylpyridine.

The Stille Coupling

The Stille coupling utilizes organostannane (tin) reagents. A key advantage is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[11][12] However, the primary drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.[9]

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[11][13] The transmetalation step involves the transfer of the aryl group from the organostannane reagent to the palladium center.

Catalytic Cycle of Stille Coupling

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocol: Synthesis of 2-phenylpyridine [13]

-

Reagent Preparation: To an oven-dried flask under an inert atmosphere, add 2-chloropyridine (1.0 mmol, 1 equiv) and phenyltributylstannane (1.1 mmol, 1.1 equiv).

-

Catalyst and Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), followed by anhydrous toluene (5 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) for 16-24 hours until the starting material is consumed (monitored by GC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and quench with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1 hour.

-

Purification: Filter the mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate and purify the residue via flash chromatography to obtain 2-phenylpyridine.

The Negishi Coupling

The Negishi coupling employs highly reactive organozinc reagents, which often allows for reactions to proceed under milder conditions and with higher yields compared to other methods.[14] These reagents exhibit excellent functional group tolerance, including esters and ketones.[15] A challenge can be the moisture sensitivity of organozinc reagents, which typically require anhydrous conditions and inert atmosphere techniques for their preparation and use.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki and Stille reactions.[14] The high nucleophilicity of the organozinc reagent facilitates a rapid transmetalation step, which is often the reason for the high efficiency of this coupling method.

Experimental Protocol: Synthesis of 2-arylpyridine via Negishi Coupling [15][16]

-

Organozinc Preparation (if not commercial): Prepare the arylzinc reagent by reacting the corresponding aryl bromide or iodide with activated zinc metal in an anhydrous solvent like THF. Alternatively, use commercially available arylzinc halides.

-

Coupling Reaction Setup: In a separate, flame-dried flask under an inert atmosphere, dissolve the 2-halopyridine (e.g., 2-bromopyridine, 1.0 mmol, 1 equiv) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) in anhydrous THF (4 mL).[15]

-

Reagent Addition: Slowly add the solution of the arylzinc reagent (1.2-1.5 equiv) to the catalyst mixture at room temperature.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50-65 °C) for 2-12 hours. Monitor for completion by TLC or LC-MS.

-

Quenching and Work-up: Upon completion, cool the mixture and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[16]

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.

Part 2: Modern Frontiers: Direct C-H Arylation

Direct C-H arylation has emerged as a powerful, step-economical alternative to traditional cross-coupling.[17] This approach avoids the synthesis of pre-functionalized organometallic pyridines, thereby reducing synthetic steps and waste. However, the direct functionalization of pyridine presents a significant challenge: the Lewis basic nitrogen atom can coordinate strongly to the transition metal catalyst, leading to deactivation.[18] Furthermore, controlling the regioselectivity of the C-H activation is a critical hurdle.

The Pyridine N-Oxide Strategy

A highly effective strategy to overcome these challenges is the use of pyridine N-oxides. The N-oxide serves two crucial roles:

-

Electronic Modification: It reduces the Lewis basicity of the pyridine nitrogen, preventing catalyst inhibition.

-

Directing Group: The N-oxide group directs the metalation to the C2 position through the formation of a stable palladacycle intermediate, ensuring high regioselectivity.[17]

The resulting 2-arylpyridine N-oxide can then be easily deoxygenated to afford the final product.[19]

General Workflow for N-Oxide Directed C-H Arylation

Caption: Workflow for 2-arylpyridine synthesis via the N-oxide strategy.

Experimental Protocol: Pd-Catalyzed Direct Arylation of Pyridine N-Oxide [19]

-

Reaction Setup: In a sealable reaction vessel, combine pyridine N-oxide (1.0 mmol, 1 equiv), the aryl bromide (e.g., 4-bromotoluene, 1.2 mmol, 1.2 equiv), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add anhydrous toluene (5 mL).

-

Reaction Execution: Seal the vessel and heat the mixture to 110 °C for 18-24 hours.

-

Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography to isolate the 2-arylpyridine N-oxide.

-

Deoxygenation: Dissolve the purified 2-arylpyridine N-oxide in a suitable solvent like methanol. Add a reducing agent, such as ammonium formate (10 equiv) and a catalytic amount of 10% Pd/C (0.1 equiv).[19] Stir at room temperature until the reaction is complete. Filter the catalyst, concentrate the solvent, and purify as needed to yield the final 2-arylpyridine.

Alternative C-H Arylation Methods

While the N-oxide strategy is dominant for C2-arylation, other innovative methods are continuously being developed.

-

Transient Directing Groups: N-alkylpyridinium salts have been used as transient directing groups to facilitate C2,C6-diarylation.[17]

-

Photoredox Catalysis: Sustainable methods using photoredox catalysts under visible light irradiation enable the C-H arylation of pyridines with in situ generated diazonium salts from anilines, offering a metal-free alternative under mild conditions.[20][21][22]

Part 3: Comparative Analysis and Strategic Selection

Choosing the optimal synthetic route depends on several factors, including the availability of starting materials, required functional group tolerance, scalability, and considerations of reagent toxicity.

Table 1: Comparison of Major Synthetic Pathways for 2-Arylpyridines

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Direct C-H Arylation (N-Oxide) |

| Pyridine Substrate | 2-Halopyridine | 2-Halopyridine | 2-Halopyridine | Pyridine (via N-Oxide) |

| Arylating Agent | Arylboronic acid/ester | Aryl(trialkyl)stannane | Arylzinc halide | Aryl halide |

| Key Catalyst | Palladium | Palladium | Palladium or Nickel | Palladium |

| Advantages | Stable/non-toxic reagents, wide FG tolerance, commercially available reagents.[7] | Very broad FG tolerance, stable reagents.[12] | High reactivity, excellent FG tolerance, milder conditions.[14][15] | Atom & step economical, avoids pre-functionalization of pyridine.[17] |

| Disadvantages | Potential for protodeboronation of 2-pyridylboronates.[15][23] | High toxicity of tin reagents, difficult purification.[9] | Moisture/air sensitivity of organozinc reagents. | Requires extra oxidation and reduction steps, limited to C2-arylation.[19] |

Decision-Making Flowchart for Synthetic Route Selection

Caption: A decision-making guide for selecting a synthetic pathway.

Conclusion and Future Outlook

The synthesis of 2-arylpyridines has matured significantly, offering chemists a robust toolbox of reliable methods. While traditional cross-coupling reactions like the Suzuki-Miyaura coupling remain indispensable for their reliability and broad scope, direct C-H arylation strategies are setting a new standard for efficiency and sustainability. The N-oxide approach, in particular, has provided a definitive solution to the challenge of C2-selective functionalization.

Future research will likely focus on expanding the scope and selectivity of C-H activation, particularly in achieving functionalization at other positions (C3, C4) without the need for directing groups. The development of catalysts based on more abundant and less toxic metals (e.g., iron, copper, nickel) to replace palladium is another critical frontier.[24] As the demand for complex, functionalized 2-arylpyridine derivatives in medicine and materials science continues to grow, these ongoing innovations in synthetic chemistry will be paramount.

References

- Ti-Promoted Pd- and Fe-Catalyzed Regiodivergent C–H Arylation of Pyridines.

- C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.

- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.

- Pyridine C(sp2)

- Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines.

- Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides.

- Arylpyridines: A Review from Selective Synthesis to

- Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group.

- Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.

- Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines.

- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.

- Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in-situ Diazotiz

- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotiz

- Transition-Metal-Catalyzed Functionalization of Pyridines.

- Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature.

- Simple Access to 2-Arylpyridines. ChemistryViews.

- Suzuki reaction. Wikipedia.

- Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands. Benchchem.

- Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions.

- Studies on Novel Pyridine and 2-pyridone Derivatives of N-arylpiperazine as α-adrenoceptor Ligands. Bentham Science.

- Negishi coupling. Wikipedia.

- Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate.

- A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.

- Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotiz

- Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. PubMed.

- Stille reaction. Wikipedia.

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.

- Stille Cross-Coupling. J&K Scientific LLC.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin.

- Discovery of novel arylpyridine deriv

- Stille Coupling. Organic Chemistry Portal.

- Stille Coupling. Chemistry LibreTexts.

- Pd(II), Pd(III) and Pd(IV) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 44 Years (1980–2023) of NMR and Single Crystal X-ray Studies. MDPI.

Sources

- 1. Simple Access to 2-Arylpyridines - ChemistryViews [chemistryviews.org]

- 2. scispace.com [scispace.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stille Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Negishi coupling - Wikipedia [en.wikipedia.org]

- 15. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. [PDF] Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in-situ Diazotization of Anilines. | Semantic Scholar [semanticscholar.org]

- 22. Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic data for 2-(3,5-Dimethylphenyl)pyridine (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3,5-Dimethylphenyl)pyridine

Introduction: Elucidating the Molecular Identity

This compound is a biaryl compound featuring a pyridine ring linked to a 3,5-dimethylphenyl (m-xylene) moiety. As a substituted pyridine, it serves as a valuable building block in medicinal chemistry, materials science, and coordination chemistry. The precise substitution pattern on both aromatic rings dictates its steric and electronic properties, which in turn govern its reactivity and potential applications. Therefore, unambiguous structural confirmation is paramount for any research or development involving this compound.

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). We will move beyond simple data reporting to explain the underlying principles and the rationale behind the expected spectral features, reflecting an approach grounded in practical laboratory experience.

The molecular structure, with its key atom numbering used for spectral assignments throughout this guide, is presented below.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS): The Definitive Molecular Weight

Expertise & Experience: Mass spectrometry is the foundational technique for confirming the molecular weight of a synthesized compound. For a molecule like this compound, which is amenable to gas chromatography (GC), Electron Ionization (EI) is the method of choice. EI is a robust, high-energy ionization technique that not only provides the molecular ion (M⁺˙) but also induces reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint, offering valuable structural clues that confirm the connectivity of the pyridine and dimethylphenyl rings.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the sample solution into a GC equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program designed to elute the compound in a reasonable time, for instance, starting at 100°C, holding for 2 minutes, and ramping to 280°C at 20°C/min.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with a beam of 70 eV electrons (standard for EI).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Analysis and Interpretation

The primary goal is to identify the molecular ion peak. Based on its molecular formula, C₁₃H₁₃N, the exact mass is 183.105 Da.[1] The nominal mass spectrum should therefore show a prominent peak at m/z = 183.

Fragmentation Pathway: The energetic molecular ion will fragment in predictable ways. The stability of the resulting fragments dictates the intensity of their corresponding peaks in the spectrum.[2][3]

Caption: Predicted EI-MS fragmentation pathway for this compound.

Table 1: Predicted Mass Spectral Data

| m/z Value | Proposed Fragment | Significance |

| 183 | [C₁₃H₁₃N]⁺˙ | Molecular Ion (M⁺˙) : Confirms the molecular weight of the compound.[1] |

| 182 | [M - H]⁺ | Loss of a hydrogen radical, often from the methyl group or aromatic ring. |

| 168 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃), a very common fragmentation for methylated compounds, leading to a stable cation.[2] |

| 91 | [C₇H₇]⁺ | While less direct, fragmentation could lead to the formation of the highly stable tropylium ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in the mass spectra of aromatic compounds, though less intense.[4] |

| 51 | [C₄H₃]⁺ | A characteristic fragment resulting from the breakdown of a phenyl or pyridyl ring.[4] |

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretches, bends). For this compound, the IR spectrum is expected to be rich with peaks characteristic of both the aromatic pyridine ring and the substituted benzene ring, as well as the alkyl C-H bonds of the methyl groups. The combination of these peaks provides a unique fingerprint.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) or Vapor Phase

-

ATR (Solid/Liquid): Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact.

-

Vapor Phase (for GC-IR): The sample is analyzed as it elutes from a GC column, similar to GC-MS. This method is referenced by PubChem for this specific compound.[1]

-

Data Acquisition: An infrared beam is passed through the sample (or reflected within the ATR crystal). The detector measures the amount of light transmitted at each frequency.

-

Spectrum Generation: The data is plotted as transmittance (%) versus wavenumber (cm⁻¹).

Data Analysis and Interpretation

The spectrum can be divided into key regions to identify characteristic functional groups. Aromatic compounds, in particular, show a series of distinctive bands.[6][7]

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3100-3000 cm⁻¹ | Aromatic C-H Stretch | Pyridine & Phenyl Rings | These absorptions appear at a higher frequency than alkane C-H stretches.[5] They are often sharp but can be of weak to medium intensity. |

| 3000-2850 cm⁻¹ | Alkyl C-H Stretch | Methyl (-CH₃) Groups | These are from the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. Expect sharp, medium-intensity peaks. |

| 1600-1585 cm⁻¹ | C=C/C=N Ring Stretch | Aromatic Rings | Aromatic compounds typically show a pair of sharp bands in this region due to ring stretching vibrations.[5] The C=N stretch of the pyridine ring also contributes here.[8] |

| 1500-1400 cm⁻¹ | C=C/C=N Ring Stretch | Aromatic Rings | A second region for aromatic ring stretching vibrations, providing further confirmation of the aromatic core.[5] |

| 900-675 cm⁻¹ | C-H Out-of-Plane Bend | Aromatic Rings | The pattern of bands in this "oop" region is highly diagnostic of the substitution pattern on an aromatic ring.[5] For the 1,3,5-trisubstituted phenyl ring and the 2-substituted pyridine ring, specific patterns are expected. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

Expertise & Experience: NMR is arguably the most powerful tool for organic structure elucidation. It provides detailed information about the chemical environment of each ¹H and ¹³C nucleus. For this compound, NMR confirms the number of unique protons and carbons, their connectivity through spin-spin coupling, and the overall symmetry of the molecule. The key to interpreting the NMR spectra lies in recognizing the molecular symmetry: the 3,5-dimethylphenyl ring has a plane of symmetry that makes the two methyl groups (and the two ortho protons, H2' and H6') chemically equivalent.

Caption: General experimental workflow for NMR spectroscopic analysis.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which also contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical acquisition time is a few minutes.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this requires a longer acquisition time (30 minutes to several hours) to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are referenced to TMS.

¹³C NMR Data Analysis and Interpretation

Due to the molecule's symmetry, we expect fewer than 13 signals.

-

Dimethylphenyl Ring: C1', C4' are unique. C2' and C6' are equivalent. C3' and C5' are equivalent. The two methyl carbons are equivalent. This gives 5 signals for this ring system.

-

Pyridine Ring: All 5 carbons (C2-C6) are unique.

-

Total: We predict a total of 10 signals in the ¹³C NMR spectrum. Aromatic carbons typically appear between δ 110-160 ppm.[9][10]

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom(s) | Environment | Predicted δ (ppm) | Rationale |

| C6 | Pyridine C-H | ~149 | The carbon adjacent to nitrogen (alpha-carbon) is deshielded and appears downfield.[11] |

| C2 | Pyridine C-ipso | ~157 | Quaternary carbon attached to the phenyl ring, typically deshielded. |

| C4 | Pyridine C-H | ~136 | The gamma-carbon of the pyridine ring.[11] |

| C5 | Pyridine C-H | ~122 | A beta-carbon of the pyridine ring. |

| C3 | Pyridine C-H | ~120 | The other beta-carbon, often the most upfield of the pyridine CH signals. |

| C1' | Phenyl C-ipso | ~139 | Quaternary carbon attached to the pyridine ring. |

| C3', C5' | Phenyl C-ipso (Me) | ~138 | Equivalent quaternary carbons bearing the methyl groups. |

| C4' | Phenyl C-H | ~129-130 | The protonated carbon between the two methyl groups. |

| C2', C6' | Phenyl C-H | ~127 | Equivalent protonated carbons adjacent to the point of attachment. |

| -CH₃ | Methyl | ~21 | Typical chemical shift for methyl groups attached to an aromatic ring. |

¹H NMR Data Analysis and Interpretation

The proton NMR spectrum will provide confirmation of the structure through chemical shifts, integration (proton count), and splitting patterns (J-coupling).

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton(s) | Integration | Multiplicity | Predicted δ (ppm) | Rationale |

| H6 | 1H | Doublet (d) | ~8.7 | The proton alpha to the pyridine nitrogen is the most deshielded due to the inductive effect of nitrogen.[12] It will be split by its neighbor, H5. |

| H4 | 1H | Triplet of Doublets (td) | ~7.7 | This proton is coupled to H3 and H5 (triplet) and may show long-range coupling to H6. |

| H3 | 1H | Doublet (d) | ~7.7-7.8 | Coupled primarily to its neighbor H4. |

| H2', H6' | 2H | Singlet (s) | ~7.6 | These two protons are chemically equivalent due to symmetry. They have no adjacent protons to couple with, so they appear as a singlet. |

| H5 | 1H | Triplet (t) or ddd | ~7.2 | Coupled to H4 and H6. |

| H4' | 1H | Singlet (s) | ~7.1 | This proton is also uncoupled to any neighbors and appears as a singlet. |

| -CH₃ | 6H | Singlet (s) | ~2.4 | The six protons of the two equivalent methyl groups are not coupled to any other protons and will appear as a single, strong singlet integrating to 6H. |

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. Mass spectrometry provides unequivocal proof of the molecular weight and offers structural clues through fragmentation analysis. IR spectroscopy confirms the presence of the aromatic and alkyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and hydrogen framework, confirming the specific substitution pattern and molecular symmetry. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of the compound for any subsequent scientific endeavor.

References

-

Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link][9][13]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link][5]

-

Fiveable. Spectroscopy of Aromatic Compounds. Fiveable Organic Chemistry. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link][6]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link][7]

-

Dudek, G. O., & Dudek, E. P. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link][10]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link][11]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 55253025, this compound. PubChem. [Link][1]

-

Li, Y., et al. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

Zhang, H., et al. ¹H NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of.... ResearchGate. [Link][14]

-

Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. [Link][2]

-

Szafran, M., & Dega-Szafran, Z. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques. [Link][8]

-

Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry. [Link][4]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link][3]

Sources

- 1. This compound | C13H13N | CID 55253025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of substituted phenylpyridines

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenylpyridines

Introduction: The Phenylpyridine Core as a Privileged Scaffold

Phenylpyridines, a class of aromatic heterocycles composed of a phenyl group attached to a pyridine ring, represent a cornerstone in modern chemistry. Their unique electronic structure, arising from the interplay between the electron-deficient pyridine ring and the tunable phenyl moiety, makes them exceptionally versatile building blocks.[1][2] Depending on the substitution point on the pyridine ring, three constitutional isomers exist: 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine. The specific connectivity profoundly influences the molecule's steric and electronic properties, pre-determining its utility.

Substituted phenylpyridines are considered "privileged structures" in both materials science and medicinal chemistry.[2][3] In materials science, they are critical ligands for transition metal complexes, particularly iridium(III), used in highly efficient phosphorescent organic light-emitting diodes (OLEDs).[1][4] The ability to fine-tune their photophysical properties through substitution allows for the rational design of emitters across the visible spectrum.[1][5] In drug discovery and agrochemistry, the phenylpyridine scaffold appears in a wide range of bioactive molecules, including anticancer agents, insecticides, and enzyme inhibitors.[6][7]

This guide provides a comprehensive exploration of the synthesis, properties, and applications of substituted phenylpyridines, offering field-proven insights and detailed experimental methodologies for researchers and professionals.

Part 1: Synthesis of Substituted Phenylpyridines

The creation of the C-C bond between the phenyl and pyridine rings is the central challenge in synthesizing this scaffold. Modern cross-coupling reactions have become the methods of choice, offering mild conditions and broad functional group tolerance, a significant improvement over harsher classical methods.[3]

Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is the most widely employed method for synthesizing phenylpyridines due to its versatility and the commercial availability of a vast array of boronic acids.[3][8] The reaction couples a halopyridine with a phenylboronic acid (or vice versa) using a palladium catalyst and a base.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for success and minimizing side reactions. For instance, the homocoupling of the phenylboronic acid to form biphenyl is a common side reaction.[9] This can be suppressed by using a highly active catalyst system that accelerates the desired cross-coupling, or by carefully controlling the reaction temperature.[9] The base is not merely a proton scavenger; it is essential for the transmetalation step in the catalytic cycle.

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Reactions

Below is a logical workflow for diagnosing and resolving common issues encountered during the synthesis.

Caption: A logical workflow for troubleshooting low-yield reactions.[9]

Experimental Protocol: Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Suzuki Coupling [8]

This protocol describes the coupling of 2-chloro-4-(tert-butyl)pyridine with phenylboronic acid.

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-chloro-4-(tert-butyl)pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(dppf)Cl2 (0.03 mmol, 3 mol%), to the flask.

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL).

-

Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[9] Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9] Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Buchwald-Hartwig Amination: Forging C-N Bonds

While not a direct synthesis of the phenylpyridine C-C bond, the Buchwald-Hartwig amination is crucial for creating substituted aminophenylpyridines, which are important pharmacophores. This palladium-catalyzed reaction couples an amine with an aryl halide.[10][11] The development of sterically hindered phosphine ligands was a key breakthrough, allowing for the coupling of a wide range of amines and aryl halides under mild conditions.[10]

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[10]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[10]

Experimental Protocol: Regioselective Synthesis of 4-Chloro-N-phenylpyridin-2-amine [12]

This protocol demonstrates the selective amination at the C-2 position of 2,4-dichloropyridine.

-

Reaction Setup: To a solution of 2,4-dichloropyridine (1.0 mmol) and aniline (1.1 mmol) in toluene (5 mL), add sodium tert-butoxide (1.4 mmol).

-

Catalyst System: Add the palladium catalyst, such as Pd2(dba)3 (0.01 mmol, 1 mol%), and a suitable phosphine ligand, like BINAP (0.03 mmol, 3 mol%).

-

Reaction Execution: Heat the reaction mixture under an argon atmosphere at 80 °C until the starting material is consumed, as monitored by TLC.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography to yield the mono-aminated product. A second amination at the C-4 position can be achieved at a higher temperature.[12]

Part 2: Physical and Chemical Properties

The properties of phenylpyridines are highly dependent on the substitution pattern on both the phenyl and pyridine rings. Substituents can modulate the electronic and steric characteristics, which in turn dictates the molecule's behavior.

Physicochemical Data

The parent isomers exhibit distinct physical properties. For example, 2-phenylpyridine is a liquid at room temperature, while 4-phenylpyridine is a crystalline solid.[13][14][15]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Phenylpyridine | C₁₁H₉N | 155.20 | (Liquid) | 268-270 |

| 3-Phenylpyridine | C₁₁H₉N | 155.20 | 29-32 | 273-274 |

| 4-Phenylpyridine | C₁₁H₉N | 155.20 | 77-78 | 281 |

| Data sourced from PubChem and Wikipedia.[13][14][15] |

Electronic and Photophysical Properties

This is arguably the most studied area for phenylpyridines, driven by their application in OLEDs.[1][16] When complexed with heavy metals like iridium, these compounds often exhibit strong phosphorescence.[16] The emission properties are governed by the nature of the lowest energy triplet excited state.[17][18]

The Role of Substituents:

-

Electron-Withdrawing Groups (EWGs): Groups like fluorine (-F), trifluoromethyl (-CF₃), or cyano (-CN) on the phenylpyridine ligand can stabilize the Highest Occupied Molecular Orbital (HOMO), leading to a larger HOMO-LUMO gap and a blue-shift in the emission color.[1][19]

-

Electron-Donating Groups (EDGs): Groups like diphenylamine (-NPh₂) on the phenyl ring can raise the HOMO energy level, resulting in a smaller energy gap and a red-shift in the emission.[5]

This tuning allows for the creation of emitters that span the entire visible spectrum, from deep blue to red. The emission originates from an admixture of metal-to-ligand charge-transfer (³MLCT) and ligand-to-ligand charge-transfer (³LLCT) excited states.[17][18]

Logic of Substituent Effects on Frontier Molecular Orbitals

Caption: Impact of substituents on HOMO/LUMO energy levels.

Photophysical Characterization Protocol

Characterizing the photophysical properties of new phenylpyridine derivatives is essential for understanding their potential applications.[20][21]

-

Steady-State Spectroscopy:

-

UV-Vis Absorption: Dissolve the compound in a suitable solvent (e.g., THF, dichloromethane) at a known concentration (e.g., 10⁻⁵ M).[22] Record the absorption spectrum to determine the maximum absorption wavelengths (λ_abs) and molar absorptivity (ε).

-

Photoluminescence (PL) Emission: Using the same solution, excite the sample at a wavelength corresponding to a major absorption peak. Record the emission spectrum to determine the maximum emission wavelength (λ_em).

-

-

Quantum Yield Measurement: Determine the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate or tetraphenylporphyrin).[23] This measures the efficiency of the emission process.

-

Time-Resolved Spectroscopy:

-

Fluorescence Lifetime: Use time-correlated single-photon counting (TCSPC) to measure the excited-state lifetime (τ).[24] This provides insight into the rates of radiative and non-radiative decay pathways.

-

Electrochemical Properties

The redox behavior of substituted phenylpyridines is critical for their use in electronic devices. Cyclic voltammetry (CV) is the primary technique used to determine the HOMO and LUMO energy levels. The oxidation potential is related to the HOMO level, while the reduction potential corresponds to the LUMO level. These properties are crucial as they determine the efficiency of charge injection and transport in devices like OLEDs.[1] Phenylpyridine derivatives typically undergo electroreduction at moderate potentials.[25]

Part 3: Applications in Research and Development

The tunable properties of substituted phenylpyridines have led to their widespread use in diverse scientific fields.

Materials Science: Organic Electronics

The most prominent application is in OLEDs.[1] Iridium(III) complexes with phenylpyridine-based ligands are benchmark phosphorescent emitters due to their high quantum efficiencies, allowing for the harvesting of both singlet and triplet excitons.[4][16] The substitution pattern on the phenylpyridine ligand is the primary tool for tuning the emission color and device performance.[4][19]

| Substituent on Phenylpyridine | Effect on Emission | Resulting OLED Color |

| Fluorine (-F) | Blue-shift | Sky-Blue / Blue[19] |

| Trifluoromethyl (-CF₃) | Strong Blue-shift | Deep Blue |

| Diphenylamine (-NPh₂) | Red-shift | Green / Yellow[5] |

| Cyano (-CN) | Blue-shift | Blue |

Medicinal and Agrochemical Chemistry

The phenylpyridine scaffold is a key structural motif in many biologically active compounds.[7][26]

-

Anticancer Agents: Certain 3-phenylpyridine derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making them promising candidates for cancer therapy.[6]

-

Insecticides: Novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have demonstrated high insecticidal activity against pests like Mythimna separata (armyworm).[7][27]

-

Enzyme Inhibitors: Substituted phenylpyridines have been developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.[28]

The diverse biological activities highlight the scaffold's ability to present functional groups in a specific three-dimensional arrangement that facilitates interaction with biological targets.[2]

Conclusion

Substituted phenylpyridines are a class of compounds whose importance cannot be overstated. Their synthetic accessibility via robust cross-coupling reactions, combined with the profound influence of substituents on their physical and chemical properties, provides a powerful platform for rational design. From vibrant OLED displays that leverage their unique photophysics to next-generation pharmaceuticals and agrochemicals that exploit their bioactivity, the phenylpyridine core continues to be a source of significant innovation. The experimental and theoretical frameworks outlined in this guide serve as a foundation for researchers aiming to harness the remarkable potential of these versatile molecules.

References

- Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents. Benchchem.

- Technical Support Center: Regioselective Synthesis of Substituted 3-Phenylpyridines. Benchchem.

- Cascade 8π Electrocyclization/Benzannulation to Access Highly Substituted Phenylpyridines. PubMed.

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.

- An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. Benchchem.

- Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Suzuki Coupling: Application Notes and Protocols. Benchchem.

- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central (PMC).

- Cascade 8π Electrocyclization/Benzannulation to Access Highly Substituted Phenylpyridines. ACS Publications.

- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage.

- Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Royal Society of Chemistry.

- Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. ResearchGate.

- Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Semantic Scholar.

- Role of Substitution on the Photophysical Properties of 5,5′-Diaryl-2,2′-bipyridine (bpy) in [Ir(ppy)2(bpy)]PF6 Complexes: A Combined Experimental and Theoretical Study. ACS Publications.

- Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy) in [Ir(ppy)2(bpy)]PF6 complexes: a combined experimental and theoretical study. PubMed.

- Photophysical Characterization of Small Organic Molecules via Time-Resolved and Steady-state Spectroscopic Techniques. ProQuest.

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. PubMed.

- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.

- Photophysical Properties of Organic Materials. Vilnius University.

- 4-Phenylpyridine. PubChem.

- 2-Phenylpyridine. PubChem.

- Buchwald–Hartwig amination. Wikipedia.

- Buchwald -Hartwig Amination. OpenOChem Learn.

- 2-Phenylpyridine: Powering OLED Technology and Advanced Materials.

- Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PubMed Central (PMC).

- Phenylpyridines For Semiconductors. Alfa Chemistry.

- Photophysical Analysis of the Formation of Organic–Inorganic Trihalide Perovskite Films: Identification and Characterization of Crystal Nucleation and Growth. ACS Publications.

- 2-Phenylpyridine. Wikipedia.

- Manipulating Excited State Properties of Iridium Phenylpyridine Complexes with “Push–Pull” Substituents. ACS Publications.

- Blue-emitting iridophosphors featuring difluorophenylpyridine groups for solution-processed OLEDs. ResearchGate.

- Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PubMed Central (PMC).

- Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. PubMed Central (PMC).

- Application Notes and Protocols for Substituted Pyridinediamines in Organic Synthesis. Benchchem.

Sources

- 1. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 12. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]

- 13. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy*) in [Ir(ppy)2(bpy*)]PF6 complexes: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Photophysical Characterization of Small Organic Molecules via Time-Resolved and Steady-state Spectroscopic Techniques - ProQuest [proquest.com]

- 21. vu.lt [vu.lt]

- 22. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Theoretical and computational studies of 2-phenylpyridine compounds

An In-Depth Technical Guide to the Theoretical and Computational Studies of 2-Phenylpyridine Compounds

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed in the study of 2-phenylpyridine (ppy) and its derivatives. 2-Phenylpyridine stands as a cornerstone in materials science, particularly in the development of organic light-emitting diodes (OLEDs), owing to its unique photophysical properties when complexed with heavy metals like iridium and platinum.[1][2][3][4] This guide will delve into the quantum chemical approaches, primarily Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), that have become indispensable in elucidating the electronic structure, photophysics, and reactivity of these compounds.[5][6][7] We will explore the causality behind methodological choices, present self-validating protocols, and provide a repository of key findings and practical workflows for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of 2-Phenylpyridine in Modern Materials Science

2-Phenylpyridine (C₁₁H₉N) is an aromatic heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 2-position.[2][6] This seemingly simple molecule possesses a rich electronic interplay between the electron-deficient pyridine and electron-rich phenyl rings, which governs its utility as a ligand in highly efficient phosphorescent metal complexes.[6] These complexes, particularly with iridium(III), are pivotal in the advancement of OLED technology, enabling the fabrication of vibrant and energy-efficient displays and lighting.[1][3][4]

The power of theoretical and computational chemistry lies in its ability to predict and rationalize the properties of these molecules before their synthesis, thereby guiding experimental efforts.[8] Computational studies provide invaluable insights into:

-

Molecular and Electronic Structure: Understanding the geometry and orbital interactions that dictate the compound's behavior.[5][9]

-

Photophysical Properties: Predicting absorption and emission spectra, quantum yields, and excited-state lifetimes.[7][10][11]

-

Reaction Mechanisms: Elucidating the pathways of synthesis and degradation.[5]

-

Rational Design: Systematically modifying the molecular structure to tune its properties for specific applications.[12]

This guide will navigate the theoretical landscape of 2-phenylpyridine compounds, offering both foundational knowledge and advanced insights for seasoned researchers.

Core Theoretical and Computational Methodologies

The computational investigation of 2-phenylpyridine and its organometallic complexes predominantly relies on Density Functional Theory (DFT) and its extension to excited states, Time-Dependent Density Functional Theory (TD-DFT).[6][7]

Density Functional Theory (DFT) for Ground State Properties

DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[5][8] It is employed to determine the ground-state electronic structure and properties of molecules.

Causality of Method Selection:

-

Hybrid Functionals: For many organometallic complexes containing 2-phenylpyridine, hybrid functionals such as B3LYP, PBE0, and the M06 suite are often chosen.[9][13][14][15] These functionals incorporate a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with both covalent and non-covalent interactions, as well as charge-transfer characteristics prevalent in these complexes.

-

Basis Sets: The choice of basis set is critical for obtaining reliable results. For the metal center (e.g., Iridium), effective core potentials (ECPs) like LANL2DZ are commonly used to account for relativistic effects, while the lighter atoms (C, H, N) are described by Pople-style basis sets such as 6-31G(d) or more flexible ones like the correlation-consistent cc-pVTZ.[10][15][16]

Self-Validating Protocol: A well-chosen DFT protocol should be able to reproduce experimentally known geometries. Comparing calculated bond lengths and angles with X-ray crystallography data for known 2-phenylpyridine complexes serves as a validation of the chosen computational level of theory. For instance, in iridium(III) complexes with 2-phenylpyridine, the Ir-C and Ir-N bond lengths are sensitive indicators of the electronic environment and should be accurately predicted.[11][17]

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of 2-phenylpyridine compounds, such as their use in OLEDs, it is essential to study their electronic excited states. TD-DFT is the most common method for this purpose.[7][10]

Applications of TD-DFT:

-

Absorption Spectra: TD-DFT can predict the vertical excitation energies and oscillator strengths, which correspond to the peaks in the UV-Vis absorption spectrum.[10][11]

-

Emission Spectra: By optimizing the geometry of the lowest triplet excited state (T1), TD-DFT can be used to calculate the phosphorescence emission energy.[7][10]

-

Nature of Electronic Transitions: TD-DFT provides information about the character of the electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand (IL) transitions, which are crucial for understanding the emissive properties of these complexes.[11][18]

Trustworthiness of the Protocol: The accuracy of TD-DFT results can be sensitive to the choice of functional. For charge-transfer states, which are common in 2-phenylpyridine complexes, long-range corrected functionals (e.g., CAM-B3LYP) or range-separated hybrids often provide more accurate results than standard hybrid functionals.[15] Validation against experimental absorption and emission maxima is a key step in ensuring the reliability of the computational protocol.

Visualizing Key Concepts and Workflows

Molecular Structure of a Prototypical Complex

The facial (fac) isomer of tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) is a classic green-emitting phosphorescent material used in OLEDs.

Caption: Simplified 2D representation of fac-Ir(ppy)₃, highlighting the central iridium atom and the coordinating carbon and nitrogen atoms of the three 2-phenylpyridine ligands.

A Standard Computational Workflow

The following diagram illustrates a typical workflow for the computational study of a 2-phenylpyridine-based phosphorescent emitter.

Caption: A standard workflow for the theoretical investigation of the photophysical properties of 2-phenylpyridine complexes.

Jablonski Diagram for a Phosphorescent Complex

This diagram illustrates the key photophysical processes in a phosphorescent molecule like an Ir(ppy)₃ complex.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 3. New design tactics in OLEDs using functionalized 2-phenylpyridine-type cyclometalates of iridium(III) and platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.polyu.edu.hk [research.polyu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. umsl.edu [umsl.edu]

- 10. Theoretical Studies on Photophysical Properties of the 2-Phenylpyridine Iridium(Ⅲ) Complex and Its Derivatives [cjcu.jlu.edu.cn]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. DFT and TD-DFT study on the electronic structures and phosphorescent properties of 6-phenyl-2,2'-bipyridine tridentate iridium(III) complexes and their isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Theoretical study of iridium complexes with phenylpyridine based ligands and phosphines. | Semantic Scholar [semanticscholar.org]

Solubility of 2-(3,5-Dimethylphenyl)pyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-(3,5-Dimethylphenyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and materials science research. In the absence of extensive empirical data, this document synthesizes theoretical solubility predictions with established experimental methodologies to offer researchers a robust framework for solvent selection and process optimization. We delve into the physicochemical properties of the target compound, apply Hansen Solubility Parameters (HSP) for predictive analysis, present illustrative solubility data in a range of organic solvents, and provide detailed protocols for experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility behavior of this compound.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences every stage of the drug development and manufacturing lifecycle. From reaction kinetics and purification strategies to formulation and bioavailability, a thorough understanding of a compound's solubility in various organic solvents is paramount. This compound, with its substituted phenyl and pyridine moieties, presents an interesting case study in solubility, governed by a balance of aromatic stacking, polar interactions, and steric effects.

This guide aims to provide a detailed exploration of its solubility profile, moving beyond simple "soluble" or "insoluble" classifications to a more quantitative and predictive understanding. By integrating theoretical models with practical experimental designs, we equip the researcher with the tools to make informed decisions in solvent selection, ultimately leading to more efficient and robust chemical processes.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to comprehend its interactions with various solvents.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C13H13N | [1][2] |

| Molecular Weight | 183.25 g/mol | [1][2] |

| Appearance | Expected to be a solid or high-boiling liquid at room temperature | Inferred from similar structures |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 (the nitrogen atom in the pyridine ring) | [1] |

The molecule's structure is characterized by a non-polar dimethylphenyl group and a polar pyridine ring. The lone pair of electrons on the nitrogen atom of the pyridine ring allows for hydrogen bonding with protic solvents and imparts a degree of basicity.[3][4] The overall molecule possesses a significant non-polar character due to the large hydrocarbon framework, which will heavily influence its solubility in organic solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting solubility. The Hansen Solubility Parameter (HSP) model is a particularly useful framework, based on the principle of "like dissolves like".[5] It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the higher the expected solubility. The distance (Ra) between the solute and solvent in Hansen space is calculated as:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of miscibility.

Illustrative Solubility Data of this compound

The following table presents estimated solubility data for this compound in a range of common organic solvents at ambient temperature (25 °C). This data is generated based on the principles of "like dissolves like" and the HSP framework, and serves as a predictive guide for solvent screening.

| Solvent | Classification | Polarity Index | Estimated Solubility (g/L) | Rationale for Estimation |

| n-Hexane | Non-polar | 0.1 | < 1 | The high polarity mismatch between the pyridine moiety and the aliphatic solvent leads to poor interaction. |

| Toluene | Non-polar (Aromatic) | 2.4 | > 100 | The aromatic nature of toluene facilitates favorable π-π stacking interactions with both the phenyl and pyridine rings of the solute. |

| Dichloromethane | Polar Aprotic | 3.1 | > 150 | The moderate polarity and ability to engage in dipole-dipole interactions make it an excellent solvent for this compound. |

| Acetone | Polar Aprotic | 5.1 | 50 - 100 | Good solubility is expected due to its polarity, but the lack of aromaticity compared to toluene might slightly reduce the interaction strength. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 20 - 50 | The ester functionality offers some polar interactions, but the overall polarity is less optimal than dichloromethane or acetone. |

| Isopropanol | Polar Protic | 3.9 | 10 - 20 | The ability of isopropanol to act as a hydrogen bond donor will have a limited positive effect due to the single acceptor site on the solute. The aliphatic nature of the alcohol is less favorable than aromatic solvents. |

| Methanol | Polar Protic | 5.1 | 5 - 10 | While polar, the small size and strong hydrogen bonding network of methanol are not ideal for solvating the large, predominantly non-polar solute molecule. |

| Water | Polar Protic | 10.2 | < 0.1 | The highly polar nature of water and its extensive hydrogen bonding network make it a very poor solvent for the largely non-polar this compound. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To validate the predicted solubility and obtain precise quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique.

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles. This step is crucial to prevent artificially high solubility measurements.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method). Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Conclusion and Future Perspectives

This technical guide has provided a multi-faceted approach to understanding the solubility of this compound in organic solvents. By combining an analysis of its physicochemical properties with the predictive power of Hansen Solubility Parameters and a detailed experimental protocol, researchers are better equipped to tackle challenges related to its use in synthesis and formulation. The illustrative solubility data presented herein serves as a valuable starting point for solvent screening, though it must be emphasized that experimental verification is crucial for process-critical applications.

Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a wider range of solvents and at various temperatures. This would not only provide a valuable resource for the scientific community but also enable the refinement of theoretical models for more accurate future predictions.

References

-

COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Retrieved from [Link]

-

Using COSMO-RS to Predict Hansen Solubility Parameters. (2022). ACS Publications. Retrieved from [Link]

-

Predicting Solubilities in Polymer Systems Using Cosmo-Rs. (n.d.). Retrieved from [Link]

-

COSMO-RS - Wikipedia. (n.d.). Retrieved from [Link]

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

This compound | C13H13N | CID 55253025. (n.d.). PubChem. Retrieved from [Link]

-